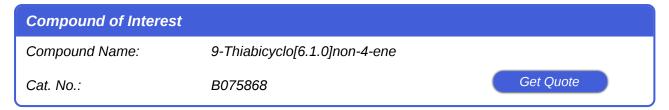


# Applications of Strained Thiiranes in Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

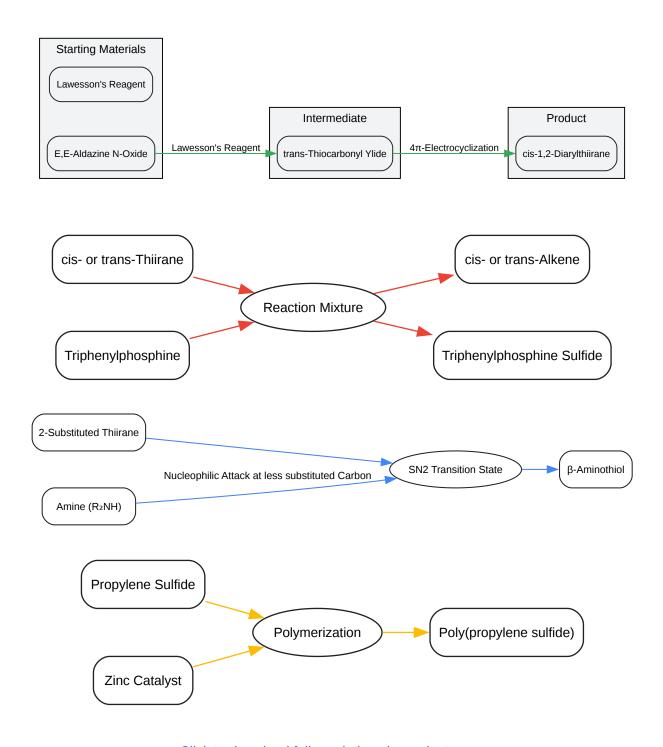
Thiiranes, the sulfur analogs of epoxides, are versatile three-membered heterocyclic compounds. Their inherent ring strain makes them valuable intermediates in organic synthesis, susceptible to a variety of ring-opening and transformation reactions. This document provides detailed application notes and protocols for key synthetic transformations involving strained thiiranes, with a focus on stereoselective synthesis, desulfurization, regioselective ring-opening, and polymerization.

## Application Note 1: Diastereoselective Synthesis of cis-1,2-Diarylthiiranes

The stereoselective synthesis of thiiranes is crucial for their application in asymmetric synthesis and drug development. A highly diastereoselective method for the preparation of cis-1,2-diarylthiiranes has been developed using the reaction of E,E-aldazine N-oxides with Lawesson's reagent. This method proceeds via the stereospecific  $4\pi$ -electrocyclization of a trans-thiocarbonyl ylide intermediate.[1][2]

### **Reaction Pathway**





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### References

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- 2. GIST Scholar: Part I: Study on Stereoselective Alkene Synthesis via 4π-Electrocyclization of Aldazines and Aldazine N-Oxides Part II: Diastereoselective Synthesis of cis-Thiiranes via 4π-Electrocyclization of Thiocarbonyl Ylides [scholar.gist.ac.kr]
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